31-O-去甲基-FK506

描述

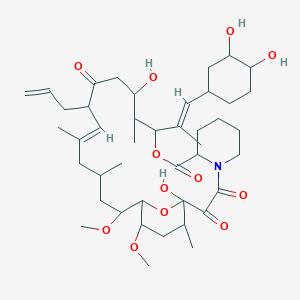

31-O-Demethyl-FK506 is a derivative of FK506, a 23-membered macrolide produced by several Streptomyces species . FK506 is an immunosuppressant widely used to prevent the rejection of transplanted organs . It also possesses numerous promising therapeutic potentials including antifungal, neuroprotective, and neuroregenerative activities . The 31-O-Demethyl-FK506 is involved in the biosynthesis of FK506, where it undergoes methylation to form FK506 .

Synthesis Analysis

The FK506 core is formed from a (4 R ,5 R )-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit and extender units by a hybrid type I polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system . The core produced is further modified by a series of post-PKS tailoring steps . The formation of FK506 also involves post-PKS modification steps, including C9-oxidation and 31-O-methylation by FkbD and FkbM, respectively . Initial evidence that FkbM is required for the transformation of 31-O-demethyl-FK506 into FK506 was obtained by biochemical assay with purified FkbM .Molecular Structure Analysis

FK506 is a 23-membered macrocyclic polyketide . The FK506 core is formed from a (4 R ,5 R )-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit and extender units . The core produced is further modified by a series of post-PKS tailoring steps . The formation of FK506 also involves post-PKS modification steps, including C9-oxidation and 31-O-methylation .Chemical Reactions Analysis

The FK506 core is formed from a (4 R ,5 R )-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit and extender units by a hybrid type I polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system . The core produced is further modified by a series of post-PKS tailoring steps . The formation of FK506 also involves post-PKS modification steps, including C9-oxidation and 31-O-methylation by FkbD and FkbM, respectively .科学研究应用

FK506 和 FK520 的生物合成

- 编码 31-O-去甲基-FK506 甲基转移酶 (fkbM) 的基因在 FK506 和 FK520 的生物合成中起着至关重要的作用,FK506 和 FK520 两种大环内酯聚酮化合物具有免疫抑制和抗真菌活性。fkbM 的破坏导致 31-O-去甲基-FK506 的产生,突出了其在这些生物合成途径中的重要性 (Motamedi 等人,1996)。

抗真菌药物开发

- FK506 的类似物,包括 31-O-去甲基-FK506,已因其抗真菌活性而受到研究。这些类似物由于抑制钙调神经磷酸酶通路,对隐球菌和白色念珠菌等病原体表现出很强的抗真菌活性。特别是 31-O-去甲基-FK506 已显示出与氟康唑协同的抗真菌活性 (Lee 等人,2018)。

FK506 成熟中的酶促作用

- FK506 的成熟涉及细胞色素 P450 蛋白催化的四电子 C-9 氧化以及 C-31 O-甲基化。这个过程对于实现 FK506 的全部生物活性至关重要,突出了分子中 C-31 位点的重要性 (Chen 等人,2013)。

代谢途径表征

- FK506 的代谢产生各种代谢物,包括 31-O-去甲基-FK506,它们由肝微粒体产生。这些代谢物因其免疫抑制活性而受到研究,为 FK506 及其衍生物的代谢途径和潜在临床意义提供了见解 (Iwasaki 等人,1995)。

FK506 类似物的表征

- FK506 类似物的结构和生物活性,包括 31-O-去甲基-FK506,已经确定。与 FK506 相比,这些化合物表现出降低的免疫抑制和抗真菌活性,它们的结构表征对于合成新型 FK506 衍生物至关重要 (Shafiee 等人,1997)。

神经营养性 FK506 类似物的开发

- 将 FK506 的免疫抑制活性与其神经营养活性分开对于开发 FK506 类似物作为神经疾病的潜在治疗方法至关重要。一些 FK506 类似物,包括 31-O-去甲基-FK506,已显示出保留神经突起生长活性,同时显着降低免疫抑制活性 (Jung 等人,2021)。

安全和危害

Immunosuppressants, such as FK506, have been available for clinical use for many decades, and their high effectiveness, safety, and tolerance profiles continue to make them important agents in the treatment of autoimmune diseases, such as atopic dermatitis, and the prevention of transplanted organ rejection .

未来方向

属性

IUPAC Name |

(18E)-12-[(E)-1-(3,4-dihydroxycyclohexyl)prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(53-7)39-37(54-8)21-27(5)43(52,56-39)40(49)41(50)44-16-11-10-13-31(44)42(51)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(48)22-29/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3/b24-18+,26-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOPGJHKSPGXIZ-AMASXYNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)O)O)C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(/C=C(/C1)\C)CC=C)O)C)/C(=C/C4CCC(C(C4)O)O)/C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

31-O-Demethyl-FK506 | |

CAS RN |

135635-47-1 | |

| Record name | 31-O-Demethyl-FK506 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135635471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。